Cas no 866812-92-2 (3-(benzenesulfonyl)-6-chloro-4-4-(4-fluorophenyl)piperazin-1-ylquinoline)

3-(benzenesulfonyl)-6-chloro-4-4-(4-fluorophenyl)piperazin-1-ylquinoline structure
866812-92-2 structure
Product Name:3-(benzenesulfonyl)-6-chloro-4-4-(4-fluorophenyl)piperazin-1-ylquinoline
CAS No:866812-92-2
MF:C25H21ClFN3O2S
MW:481.96954703331
CID:6127299
PubChem ID:5640146
Update Time:2025-07-20

3-(benzenesulfonyl)-6-chloro-4-4-(4-fluorophenyl)piperazin-1-ylquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(benzenesulfonyl)-6-chloro-4-4-(4-fluorophenyl)piperazin-1-ylquinoline
    • 3-(benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
    • Quinoline, 6-chloro-4-[4-(4-fluorophenyl)-1-piperazinyl]-3-(phenylsulfonyl)-
    • F1605-0367
    • 866812-92-2
    • 6-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline
    • AKOS001858807
    • Inchi: 1S/C25H21ClFN3O2S/c26-18-6-11-23-22(16-18)25(24(17-28-23)33(31,32)21-4-2-1-3-5-21)30-14-12-29(13-15-30)20-9-7-19(27)8-10-20/h1-11,16-17H,12-15H2
    • InChI Key: AJQXMHPBKMQQOL-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(Cl)=CC=2)C(N2CCN(C3=CC=C(F)C=C3)CC2)=C(S(C2=CC=CC=C2)(=O)=O)C=1

Computed Properties

  • Exact Mass: 481.1027040g/mol
  • Monoisotopic Mass: 481.1027040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 4
  • Complexity: 743
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 61.9Ų

3-(benzenesulfonyl)-6-chloro-4-4-(4-fluorophenyl)piperazin-1-ylquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1605-0367-2μmol
3-(benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
866812-92-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1605-0367-5μmol
3-(benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
866812-92-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1605-0367-10μmol
3-(benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
866812-92-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1605-0367-20μmol
3-(benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
866812-92-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1605-0367-1mg
3-(benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
866812-92-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1605-0367-2mg
3-(benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
866812-92-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1605-0367-3mg
3-(benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
866812-92-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1605-0367-4mg
3-(benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
866812-92-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1605-0367-5mg
3-(benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
866812-92-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1605-0367-10mg
3-(benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
866812-92-2 90%+
10mg
$79.0 2023-05-17

Additional information on 3-(benzenesulfonyl)-6-chloro-4-4-(4-fluorophenyl)piperazin-1-ylquinoline

Comprehensive Overview of 3-(Benzenesulfonyl)-6-chloro-4-(4-fluorophenyl)piperazin-1-ylquinoline (CAS No. 866812-92-2)

3-(Benzenesulfonyl)-6-chloro-4-(4-fluorophenyl)piperazin-1-ylquinoline (CAS No. 866812-92-2) is a sophisticated heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule combines a quinoline core with a benzenesulfonyl group and a 4-fluorophenylpiperazine moiety, making it a versatile candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or receptor modulator, given its structural similarity to bioactive molecules targeting neurological and metabolic pathways.

The compound's unique structure, featuring a 6-chloro substituent and a piperazine ring, contributes to its stability and binding affinity. Recent studies highlight its relevance in drug discovery, especially in the context of neurodegenerative diseases and cancer research. With the growing demand for small-molecule therapeutics, 866812-92-2 is often discussed in forums exploring structure-activity relationships (SAR) and medicinal chemistry optimization.

One of the most searched questions about this compound revolves around its synthesis route and purity standards. Laboratories prioritize high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) for quality control. Additionally, its solubility in organic solvents like dimethyl sulfoxide (DMSO) is frequently queried, as it impacts experimental reproducibility in in vitro assays.

From an industrial perspective, 3-(benzenesulfonyl)-6-chloro-4-(4-fluorophenyl)piperazin-1-ylquinoline is often compared to analogous quinoline derivatives due to its potential in high-throughput screening. Its molecular weight (approximately 467.92 g/mol) and logP value (indicating moderate lipophilicity) are critical parameters for ADME (Absorption, Distribution, Metabolism, Excretion) predictions. These factors align with current trends in computational chemistry, where AI-driven tools like molecular docking simulate interactions with biological targets.

Environmental and regulatory considerations also play a role in its application. While not classified as hazardous, its handling requires standard laboratory precautions. The compound’s patent status and commercial availability are common topics among procurement specialists, with suppliers emphasizing batch-to-batch consistency and certificates of analysis (CoA).

In summary, CAS No. 866812-92-2 represents a compelling case study in modern pharmaceutical chemistry. Its multifaceted properties bridge gaps between academic research and industrial innovation, addressing pressing questions in targeted therapy and molecular design. As the scientific community continues to explore its potential, this compound remains a focal point for discussions on drug development pipelines and intellectual property landscapes.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司